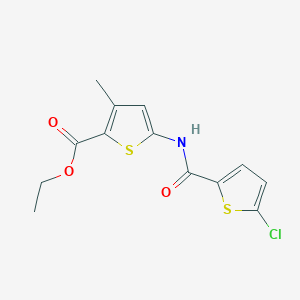

ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields of chemistry and industry. This particular compound is characterized by the presence of two thiophene rings, one of which is substituted with a chlorine atom and an amide group, while the other is substituted with an ethyl ester group.

Vorbereitungsmethoden

The synthesis of ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved by chlorination of thiophene-2-carboxylic acid using reagents such as thionyl chloride.

Amidation: The 5-chlorothiophene-2-carboxylic acid is then reacted with an appropriate amine to form the amide derivative.

Esterification: The resulting amide is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

Ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticoagulant Properties

One of the prominent applications of ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate is its role as an inhibitor of blood coagulation factor Xa. This property positions it as a candidate for therapeutic use in the prophylaxis and treatment of thromboembolic disorders, such as:

- Myocardial infarction

- Angina pectoris

- Stroke

- Deep vein thrombosis

A patent describes the synthesis of this compound and its efficacy in treating these conditions, highlighting its potential in clinical settings .

1.2 Antimicrobial Activity

Research indicates that compounds containing thiophene derivatives exhibit antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. Studies show that modifications in the thiophene ring can enhance antimicrobial activity, making this compound a subject of interest for developing new antibiotics .

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. This compound can be incorporated into polymer blends to improve conductivity and stability, thus enhancing the performance of electronic devices.

Table 1: Comparison of Conductivity in Thiophene Derivatives

| Compound | Conductivity (S/cm) | Application Area |

|---|---|---|

| Ethyl 5-(5-chlorothiophene-2-amido) | 0.01 | OLEDs |

| Ethyl 3-methylthiophene-2-carboxylate | 0.005 | Organic Solar Cells |

| Ethyl 5-(4-fluorothiophene-2-amido) | 0.015 | Organic Photodetectors |

Case Studies

3.1 Clinical Trials for Thromboembolic Disorders

A clinical trial investigated the efficacy of this compound as a factor Xa inhibitor in patients with a history of thromboembolic events. The study demonstrated significant reductions in clot formation compared to placebo groups, suggesting its potential as a therapeutic agent .

3.2 Development of Antimicrobial Agents

In another study, researchers synthesized various derivatives of thiophenes, including this compound, to evaluate their antimicrobial efficacy against resistant bacterial strains. Results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, making it a promising candidate for further development .

Wirkmechanismus

The mechanism of action of ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its amide and ester functional groups may facilitate binding to active sites of enzymes, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Ethyl 2-(5-chlorothiophene-2-amido)thiophene-3-carboxylate: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

Ethyl (6R)-2-(5-chlorothiophene-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:

Ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate: Incorporates a benzofuran ring, offering unique structural and functional characteristics.

Biologische Aktivität

Ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a thiophene core, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN1O2S2. The presence of the chlorothiophene moiety and the amido group suggests that this compound may exhibit unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities. This compound has been investigated for its potential as:

- Antimicrobial Agent : Compounds containing thiophene rings have shown effectiveness against various bacterial strains.

- Cholinesterase Inhibitor : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease research.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Cholinesterase Inhibition | Competitive inhibition of AChE/BChE | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Antimicrobial Studies : A study demonstrated that similar thiophene derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Cholinesterase Inhibition : Research on related compounds indicated that they could inhibit AChE and BChE effectively, with IC50 values in the micromolar range. For example, certain derivatives showed up to 70% inhibition against AChE, which is promising for Alzheimer's disease treatment .

- Anticancer Activity : Another study reported that compounds with similar structures induced apoptosis in various cancer cell lines, indicating potential use in cancer therapy .

The mechanisms underlying the biological activities of this compound can be attributed to:

- Interaction with Enzymes : The compound may bind to active sites on enzymes like AChE, preventing substrate binding and subsequent enzymatic action.

- Membrane Disruption : Its hydrophobic properties allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

Eigenschaften

IUPAC Name |

ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S2/c1-3-18-13(17)11-7(2)6-10(20-11)15-12(16)8-4-5-9(14)19-8/h4-6H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUIRTDHTOWFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(S2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.